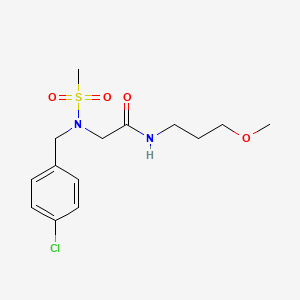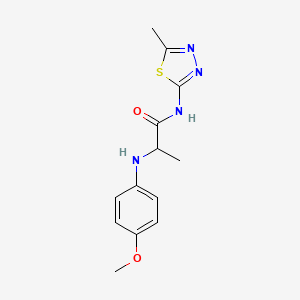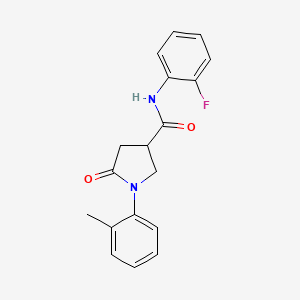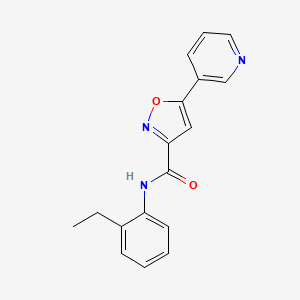![molecular formula C19H19F3N2O2 B4723287 4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4723287.png)
4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, commonly known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP is a white crystalline powder that is used in scientific research to study its mechanism of action and physiological effects. This compound has gained significant attention due to its potential therapeutic applications, and it has been extensively studied in recent years.
Wirkmechanismus
The mechanism of action of TFMPP is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain, and it is believed that the activation of this receptor by TFMPP contributes to its therapeutic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. TFMPP has also been shown to have analgesic properties, and it has been shown to reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it is readily available from commercial suppliers. TFMPP has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, TFMPP also has several limitations. This compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, TFMPP has been shown to have some side effects, including nausea and vomiting, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on TFMPP. One potential direction is to study the long-term effects of TFMPP on the brain and body. Another potential direction is to investigate the use of TFMPP as a potential treatment for a range of psychiatric and neurological disorders. Additionally, there is potential for the development of new compounds based on the structure of TFMPP that may have improved therapeutic properties.
Wissenschaftliche Forschungsanwendungen
TFMPP has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic properties, and it has been studied as a potential treatment for a range of psychiatric disorders. TFMPP has also been shown to have analgesic properties, and it has been studied as a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-7-17(8-6-16)23-18(25)15-3-1-14(2-4-15)13-24-9-11-26-12-10-24/h1-8H,9-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDAZKGJPZGOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4723220.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4723225.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-chloro-2-(2-methylphenyl)quinoline](/img/structure/B4723229.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4723234.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723251.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4723261.png)
![4-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4723272.png)
![methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4723276.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)